molecular formula C12H35N7P2 B062994 Phosphazene base P2-Et CAS No. 165535-45-5

Phosphazene base P2-Et

Cat. No.: B062994
CAS No.: 165535-45-5
M. Wt: 339.4 g/mol
InChI Key: CFUKEHPEQCSIOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phosphazene base P2-Et is a strong, neutral nitrogen base . It is primarily used as a base in various organic transformations . Its primary targets are protons in acidic compounds, which it can effectively deprotonate .

Mode of Action

This compound interacts with its targets by accepting a proton from the acidic compound, thereby acting as a base . This results in the formation of a conjugate acid and the corresponding carbanion . The carbanion can then participate in further reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. It is known to catalyze a wide variety of organic transformations . For example, it can catalyze palladium-catalyzed cross-coupling reactions when used in combination with certain precatalysts .

Pharmacokinetics

It is known that it is a liquid at room temperature, with a density of 102 g/mL . It has a boiling point of 96 °C at 0.05 mmHg .

Result of Action

The result of this compound’s action is the facilitation of various organic transformations. By acting as a base, it enables the generation of carbanions that can undergo further reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . It should also be used in a well-ventilated laboratory environment to avoid inhalation of its vapors . Furthermore, it should be handled with appropriate protective equipment to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Phosphazene base P2-Et has been found to catalyze a wide variety of organic transformations It interacts with various enzymes and proteins to facilitate these reactions

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to catalyze various organic transformations It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphazene base P2-Et can be synthesized through a series of nucleophilic substitution and elimination reactions. A novel synthesis method has been developed that significantly reduces the production efforts . The synthetic route involves the reaction of tris(dimethylamino)phosphine with ethylamine under controlled conditions to form the desired phosphazene base.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the product meets the required specifications for industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUKEHPEQCSIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35N7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392093
Record name Phosphazene base P2-Et
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165535-45-5
Record name Phosphazene base P2-Et
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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